molecular formula C8H13Br B2580078 (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane CAS No. 2411179-73-0

(1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane

Cat. No.: B2580078
CAS No.: 2411179-73-0
M. Wt: 189.096
InChI Key: UKSNIQGVRGGNHY-IEESLHIDSA-N
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Description

(1R,5S)-3-(bromomethyl)bicyclo[320]heptane is a bicyclic organic compound characterized by a bromomethyl group attached to a bicyclo[320]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of bicyclo[3.2.0]heptane derivatives using bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction conditions often include solvents such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

Scientific Research Applications

(1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane largely depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound forms a double bond through the removal of a proton and the bromine atom. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.0]heptane: The parent compound without the bromomethyl group.

    Bicyclo[3.3.0]octane: A similar bicyclic structure with different ring sizes.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring fusion pattern.

Uniqueness

(1R,5S)-3-(bromomethyl)bicyclo[3.2.0]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.

Properties

IUPAC Name

(1S,5R)-3-(bromomethyl)bicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-5-6-3-7-1-2-8(7)4-6/h6-8H,1-5H2/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSNIQGVRGGNHY-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1CC(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1CC(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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